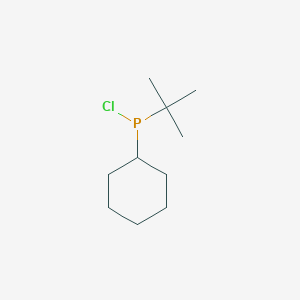
1-Chloro-4-(3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl)benzene
Vue d'ensemble
Description
1-Chloro-4-(3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl)benzene is a chemical compound with the molecular formula C10H5ClF6 It is a derivative of benzene, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-Chloro-4-(3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with 3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve high-quality products.
Analyse Des Réactions Chimiques
1-Chloro-4-(3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions. For example, reacting with sodium methoxide in methanol can yield the corresponding methoxy derivative.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, leading to the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding reduced derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-4-(3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research into the potential medicinal applications of this compound includes its use as a precursor in the synthesis of pharmaceuticals, particularly those that require fluorinated aromatic compounds.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to interact with other molecules.
In biological systems, the compound may interact with enzymes or receptors, affecting their function. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(trifluoromethyl)benzene: This compound lacks the additional trifluoromethyl group on the prop-1-enyl side chain, making it less complex and potentially less reactive.
4-Chlorobenzotrifluoride: Similar to the above compound, it has a simpler structure and different reactivity profile.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: This compound is closely related but has a different substitution pattern on the prop-1-enyl group, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
IUPAC Name |
1-chloro-4-[3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF6/c11-7-3-1-6(2-4-7)5-8(9(12,13)14)10(15,16)17/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAJFJJEHLTIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00244346 | |
| Record name | 1-Chloro-4-(3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00244346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99903-56-7 | |
| Record name | 1-Chloro-4-(3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099903567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-(3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00244346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)








![acetamide, n-[4-[(difluoromethyl)thio]phenyl]-](/img/structure/B6320117.png)



